molecular formula C25H24N2O6S B8678355 Tetrahydrofuran-2-ylmethyl 4-{[(2-benzoylphenyl)amino]sulfonyl}phenylcarbamate

Tetrahydrofuran-2-ylmethyl 4-{[(2-benzoylphenyl)amino]sulfonyl}phenylcarbamate

Cat. No. B8678355
M. Wt: 480.5 g/mol
InChI Key: KEPWZYCHQXYTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrofuran-2-ylmethyl 4-{[(2-benzoylphenyl)amino]sulfonyl}phenylcarbamate is a useful research compound. Its molecular formula is C25H24N2O6S and its molecular weight is 480.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrahydrofuran-2-ylmethyl 4-{[(2-benzoylphenyl)amino]sulfonyl}phenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrofuran-2-ylmethyl 4-{[(2-benzoylphenyl)amino]sulfonyl}phenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tetrahydrofuran-2-ylmethyl 4-{[(2-benzoylphenyl)amino]sulfonyl}phenylcarbamate

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

oxolan-2-ylmethyl N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C25H24N2O6S/c28-24(18-7-2-1-3-8-18)22-10-4-5-11-23(22)27-34(30,31)21-14-12-19(13-15-21)26-25(29)33-17-20-9-6-16-32-20/h1-5,7-8,10-15,20,27H,6,9,16-17H2,(H,26,29)

InChI Key

KEPWZYCHQXYTEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphosgene (28 mg, 1/3 equiv) was dissolved in 1 mL of THF and the solution cooled to 0° C. A solution of 4-amino-N-(2-benzoylphenyl)benzenesulfonamide (100 mg) in 3 mL of THF and 0.15 mL of triethylamine was added therto, and the reaction mixture was warmed to rt and stirred for 30 minutes. A solution of tetrahyhdrofurfuryl alcohol (44 mg, 1.5 equiv) in 3 mL of THF and 0.15 mL of triethylamine was added thereto and the reaction mixture was left stirring overnight. The reaction was quenched with water and diluted with EtOAc. The organic layer was washed once each with water and brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The title product was obtained following flash chromatography (10% to 95% EtOAc/hexanes). ESMS, M+H+ found: 481.8.
Quantity
28 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcohol
Quantity
44 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
solvent
Reaction Step Three

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